molecular formula C6H14N4O3 B605431 Aminooxy-PEG2-azide CAS No. 1043426-13-6

Aminooxy-PEG2-azide

Cat. No. B605431
M. Wt: 190.2
InChI Key: GCURLNTZWQFVMK-UHFFFAOYSA-N
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Description

Aminooxy-PEG2-azide is a PEG derivative containing an azide and an aminooxy group . The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Aminooxy-PEG2-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular structure of Aminooxy-PEG2-azide is represented by the chemical formula C6H14N4O3 .


Chemical Reactions Analysis

Aminooxy-PEG2-azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

The molecular weight of Aminooxy-PEG2-azide is 190.2 g/mol . It is a liquid that is colorless to light yellow .

Scientific Research Applications

Therapeutic Applications

Aminooxy-PEG2-azide has been utilized in therapeutic contexts, particularly for treating certain types of cancers. The compound is often involved in the formulation of drug conjugates used in chemotherapy. For instance, in melanoma treatment, Aminooxy-PEG2-azide derivatives have been used to formulate a pegylated version of arginine deiminase (ADI-SS PEG 20,000 mw), aiming to exploit melanoma cells' auxotrophy for arginine. This formulation has shown promise in lowering plasma arginine levels, which may inhibit the growth of arginine-auxotrophic tumors. In a study, this approach demonstrated tolerability and potential effectiveness in treating metastatic melanoma, paving the way for further exploration in larger populations (Ascierto et al., 2005).

Diagnostic and Imaging Applications

Aminooxy-PEG2-azide's role extends beyond therapeutic uses; it's also pivotal in diagnostic and imaging technologies. Its ability to bind and interact with specific biomolecules makes it valuable in creating contrast agents and other diagnostic tools. For instance, PEGylated compounds, potentially including Aminooxy-PEG2-azide derivatives, are used in enhancing the osmotic pressure of fluids for gastrointestinal cleansing, crucial for certain diagnostic procedures (Schiller et al., 1988).

Safety And Hazards

The safety data sheet for Aminooxy-PEG3-azide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Aminooxy-PEG2-azide is finding ever-increasing applications in the areas of conjugation chemistry and targeted drug delivery . Its judicious incorporation into nanoparticle-forming polymeric systems is essential to their effective use .

properties

IUPAC Name

O-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O3/c7-10-9-1-2-11-3-4-12-5-6-13-8/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCURLNTZWQFVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCON)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG2-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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